

# 3-chloro-N,N-dimethylpropan-1-amine chemical structure and bonding

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## Compound of Interest

**Compound Name:** 3-chloro-N,N-dimethylpropan-1-amine

**Cat. No.:** B094203

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An In-Depth Technical Guide to **3-Chloro-N,N-dimethylpropan-1-amine**: Structure, Reactivity, and Synthetic Utility

## Introduction

**3-Chloro-N,N-dimethylpropan-1-amine**, also commonly referred to as 3-(dimethylamino)propyl chloride or DMPC, is a bifunctional organic compound of significant importance in the chemical and pharmaceutical industries. Its structure, which uniquely combines a reactive primary alkyl chloride with a nucleophilic tertiary amine, makes it an exceptionally versatile building block for organic synthesis.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of its chemical structure, bonding characteristics, synthesis, reactivity, and its critical role as a precursor in the development of numerous active pharmaceutical ingredients (APIs). The compound is typically handled as either the free amine (CAS No. 109-54-6), a colorless liquid, or its more stable hydrochloride salt (CAS No. 5407-04-5), a white crystalline solid.<sup>[1][3][4]</sup> This dual nature offers flexibility in its application, catering to a wide range of reaction conditions.

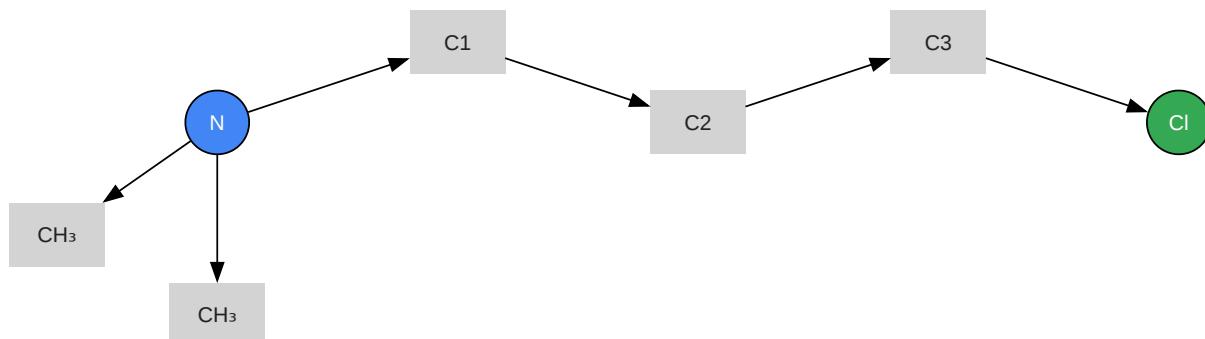
## Section 1: Molecular Structure and Physicochemical Properties

### Chemical Structure and Bonding

The utility of **3-chloro-N,N-dimethylpropan-1-amine** stems directly from its molecular architecture. The molecule consists of a three-carbon propyl chain that is substituted at one end by a dimethylamino group ( $-\text{N}(\text{CH}_3)_2$ ) and at the other by a chlorine atom ( $-\text{Cl}$ ).

- **Tertiary Amine Group:** The nitrogen atom possesses a lone pair of electrons, rendering it a good nucleophile and a Brønsted-Lowry base. This site is the hub for acid-base chemistry and reactions such as quaternization.[3]
- **Propyl Chain:** The flexible C-C single bonds of the propyl backbone allow for significant conformational freedom. This flexibility is crucial for its ability to participate in intramolecular reactions.
- **Primary Alkyl Chloride:** The C-Cl bond is polarized, making the terminal carbon (C3) electrophilic and susceptible to nucleophilic attack. The chlorine atom is an effective leaving group, facilitating  $\text{S}_{\text{N}}2$  reactions.[1]

The interplay between the nucleophilic nitrogen and the electrophilic C-Cl terminus is a defining feature of the molecule's reactivity, enabling both intermolecular alkylations and intramolecular cyclization.



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Caption: Chemical structure of **3-chloro-N,N-dimethylpropan-1-amine**.

## Physicochemical Properties

The physical and chemical properties of the free amine and its hydrochloride salt differ significantly, particularly in terms of solubility and handling. The hydrochloride salt is generally

preferred for storage due to its higher stability and lower volatility.

Property	3-chloro-N,N-dimethylpropan-1-amine (Free Amine)	3-(Dimethylamino)propyl chloride hydrochloride (HCl Salt)
CAS Number	109-54-6[1]	5407-04-5[3]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClN[4]	C <sub>5</sub> H <sub>13</sub> Cl <sub>2</sub> N[3]
Molecular Weight	121.61 g/mol [4]	158.07 g/mol [3]
Appearance	Colorless liquid[1]	White to yellowish crystalline powder[3]
Boiling Point	~140 °C[1]	50 °C at 40 Torr[5]
Melting Point	N/A	187-190 °C[3]
Density	~0.929 g/cm <sup>3</sup> [1]	N/A
Water Solubility	Slightly soluble[1][6]	Highly soluble (2000 g/L)[3]
Sensitivity	N/A	Hygroscopic, moisture sensitive[3][5]

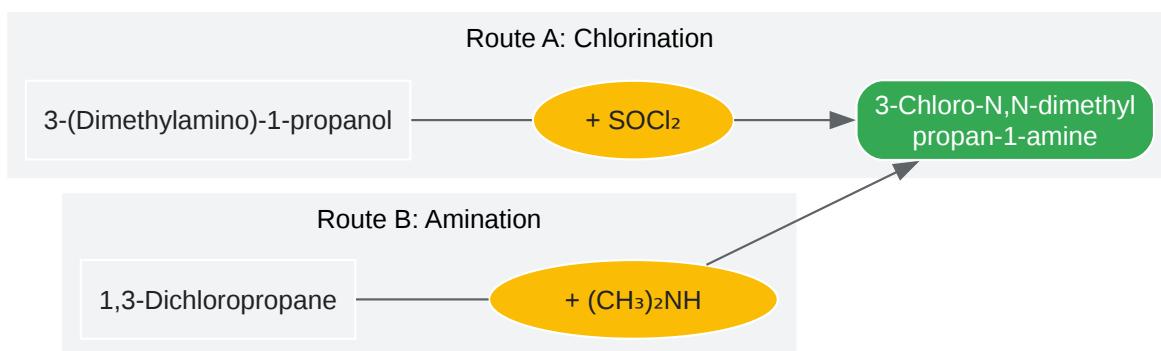
## Section 2: Synthesis and Manufacturing

The industrial production of **3-chloro-N,N-dimethylpropan-1-amine** is primarily achieved through two well-established routes. The choice of method often depends on the availability of starting materials and desired purity profile.

### Common Synthetic Routes

Route A: Chlorination of 3-(Dimethylamino)-1-propanol This is a widely used laboratory and industrial method. The precursor alcohol, 3-(dimethylamino)-1-propanol, is treated with a chlorinating agent, most commonly thionyl chloride (SOCl<sub>2</sub>).[1][7] The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the final product along with gaseous byproducts (SO<sub>2</sub> and HCl).[1] This method is efficient and the volatile byproducts are easily removed.

Route B: Amination of 1,3-Dihalopropanes An alternative route involves the direct amination of a 1,3-dihalopropane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, with dimethylamine.[1][7] This reaction is a nucleophilic substitution where dimethylamine displaces one of the halogen atoms. Careful control of stoichiometry is required to minimize the formation of the bis-aminated quaternary ammonium salt byproduct.



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Caption: Primary synthetic pathways to **3-chloro-N,N-dimethylpropan-1-amine**.

## Protocol: Liberation of the Free Amine from its Hydrochloride Salt

In many applications, the reaction requires the non-protonated, nucleophilic free amine. The free base is readily prepared from the stable hydrochloride salt via a simple acid-base neutralization.

Objective: To produce **3-chloro-N,N-dimethylpropan-1-amine** (free amine) from its hydrochloride salt with high yield.

Methodology:

- Preparation of Base: Prepare an aqueous solution of sodium hydroxide (NaOH). For example, dissolve solid NaOH (1.0 eq) in water. This process is highly exothermic and requires cooling.[8][9]

- Reaction Setup: In a reaction vessel equipped with a stirrer and temperature probe, add the 3-(dimethylamino)propyl chloride hydrochloride (1.0 eq).[8][9]
- Neutralization: Add the cooled NaOH solution to the hydrochloride salt. Raise the temperature of the mixture to approximately 45 °C and stir for 2 hours to ensure complete neutralization.[8][9]
- Workup: Cool the reaction mixture to room temperature. The less dense, oily organic layer of the free amine will separate from the aqueous layer.
- Extraction & Isolation: Separate the organic layer. For quantitative recovery, the aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the pure free amine. A reported yield for this procedure is approximately 91%.[8][9]

## Section 3: Chemical Reactivity and Mechanistic Pathways

The dual functionality of DMPC governs its reactivity, making it a dynamic participant in a variety of chemical transformations.

### Nucleophilic Substitution at the C-Cl Bond

The primary application of DMPC is as an alkylating agent. It is used to introduce the dimethylaminopropyl group onto a wide range of nucleophiles, a common structural motif in many biologically active molecules.[1] The reaction typically proceeds via an SN<sub>2</sub> mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

### Intramolecular Cyclization: The Azetidinium Intermediate

A fascinating and synthetically crucial aspect of DMPC's reactivity is its propensity for intramolecular cyclization. The lone pair on the nitrogen atom can act as an internal nucleophile, attacking the electrophilic C3 carbon to form a strained, four-membered heterocyclic ring known as an azetidinium salt.[1] This cyclization is a reversible equilibrium. In solution, DMPC exists in equilibrium with its cyclic azetidinium chloride form. This intermediate

can be highly reactive towards nucleophiles, which can attack either of the ring carbons, leading to ring-opening. Understanding and controlling this equilibrium is paramount in synthetic design to avoid unwanted side products or to harness the reactivity of the cyclic intermediate.

3-Chloro-N,N-dimethylpropan-1-amine  
(Linear Form)



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Caption: Equilibrium between linear DMPC and its cyclic azetidinium intermediate.

## Reactions at the Tertiary Amine

The tertiary amine functionality can undergo reactions typical of its class:

- Oxidation: Treatment with oxidizing agents like hydrogen peroxide ( $H_2O_2$ ) can form the corresponding N-oxide.[1]
- Quaternization: Reaction with an alkyl halide ( $R-X$ ) will alkylate the nitrogen, forming a quaternary ammonium salt. This is leveraged in the synthesis of antimicrobial agents.[3]

## Section 4: Analytical Characterization

Confirmation of the structure and purity of **3-chloro-N,N-dimethylpropan-1-amine** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The spectrum would show a singlet for the six protons of the two equivalent methyl groups attached to the nitrogen. The three methylene groups (-CH<sub>2</sub>-) of the propyl chain would appear as distinct multiplets, with the protons closest to the electron-withdrawing chlorine atom being the most downfield.
- $^{13}\text{C}$  NMR: The spectrum would display four distinct signals: one for the two equivalent methyl carbons, and one for each of the three unique carbons in the propyl chain. The carbon bonded to the chlorine (C3) would be the most downfield of the chain carbons.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M<sup>+</sup>) at m/z 121, with a characteristic M+2 isotope peak at m/z 123 (approximately one-third the intensity) due to the presence of the <sup>37</sup>Cl isotope.<sup>[4]</sup> Key fragmentation patterns would include alpha-cleavage adjacent to the nitrogen atom and loss of the chlorine radical.
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching and bending vibrations, a C-N stretching band, and a C-Cl stretching absorption in the fingerprint region.<sup>[4]</sup>

## Section 5: Applications in Drug Development and Organic Synthesis

DMPC is a cornerstone intermediate, indispensable for the synthesis of a multitude of blockbuster drugs. Its primary function is to append the dimethylaminopropyl side chain, which is a common pharmacophore in centrally acting agents.

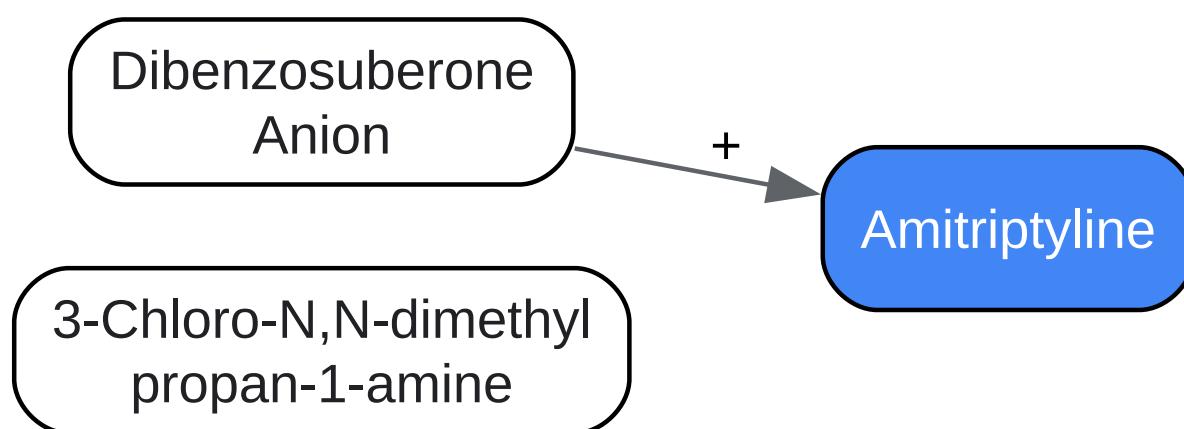
### A Cornerstone Intermediate for Pharmaceuticals

The dimethylaminopropyl moiety is crucial for the biological activity of many drugs, often influencing their solubility, receptor binding affinity, and ability to cross the blood-brain barrier.

Drug Class	Example Drug(s)	Role of DMPC
Tricyclic Antidepressants	Amitriptyline, Imipramine, Doxepin <sup>[3][7]</sup>	Forms the essential tertiary amine side chain.
Antipsychotics	Chlorpromazine, Prothipendyl <sup>[10]</sup>	Provides the key alkylamine linker.
Muscle Relaxants	Cyclobenzaprine <sup>[3]</sup>	Used to install the pharmacologically active side chain.
Other APIs	Benzydamine, Dapoxetine <sup>[1]</sup> <sup>[3]</sup>	Serves as the key building block for the amine side chain.

## Case Study: Synthesis of Amitriptyline

The synthesis of the tricyclic antidepressant Amitriptyline provides a classic example of DMPC's application. In a key step, the nucleophilic carbanion generated from the dibenzosuberone core undergoes an SN2 reaction with **3-chloro-N,N-dimethylpropan-1-amine** to attach the vital side chain.



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Caption: Synthetic step illustrating the use of DMPC to form Amitriptyline.

## Section 6: Safety and Handling

Despite its utility, **3-chloro-N,N-dimethylpropan-1-amine** and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

- **Hazards:** The compound is harmful if swallowed and can cause skin and eye irritation or severe burns.[4][11] It has also been reported to exhibit mutagenic activity, which is a critical consideration in pharmaceutical synthesis to ensure its complete removal from the final drug product.[3][12]
- **Safe Handling:** Use in a well-ventilated area or fume hood is mandatory.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][11]
- **Storage:** The hydrochloride salt should be stored in a tightly sealed container in a cool, dry, dark place to protect it from moisture, to which it is sensitive.[3][5] The free amine should be stored under an inert atmosphere (e.g., argon) to prevent degradation.[2]

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